molecular formula C23H31Cl2FN2O3 B4173667 N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4173667
M. Wt: 473.4 g/mol
InChI Key: GLORCQGBWOGKSJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a chloro-ethoxy-phenoxy moiety, and a fluorophenyl-ethylamino group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClFN2O3.ClH/c1-5-29-20-13-17(14-26-11-10-16-6-8-18(25)9-7-16)12-19(24)22(20)30-15-21(28)27-23(2,3)4;/h6-9,12-13,26H,5,10-11,14-15H2,1-4H3,(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLORCQGBWOGKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Cl)OCC(=O)NC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including:

    Formation of the phenoxyacetamide core: This step involves the reaction of 2-chloro-6-ethoxy-4-hydroxyacetophenone with tert-butylamine under basic conditions to form the phenoxyacetamide core.

    Introduction of the fluorophenyl-ethylamino group: The phenoxyacetamide core is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to introduce the fluorophenyl-ethylamino group.

    Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-(methylamino)phenoxy]acetamide
  • **N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-(ethylamino)phenoxy]acetamide
  • **N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-(propylamino)phenoxy]acetamide

Uniqueness

N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the fluorophenyl-ethylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, increase its stability, or confer specific pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 2
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride

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